(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
CAS No.: 622364-78-7
Cat. No.: VC4205557
Molecular Formula: C22H16O6
Molecular Weight: 376.364
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 622364-78-7 |
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Molecular Formula | C22H16O6 |
Molecular Weight | 376.364 |
IUPAC Name | [(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate |
Standard InChI | InChI=1S/C22H16O6/c1-13-3-6-16(26-13)12-20-21(23)18-10-9-17(11-19(18)28-20)27-22(24)14-4-7-15(25-2)8-5-14/h3-12H,1-2H3/b20-12- |
Standard InChI Key | WSKBFQHLRNBOPT-NDENLUEZSA-N |
SMILES | CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC |
Introduction
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step approach analogous to related benzofuran esters:
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Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic or basic conditions generates the 3-oxo-2,3-dihydrobenzofuran scaffold.
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Furan Substituent Introduction: A Knoevenagel condensation between the benzofuran’s ketone group and 5-methylfurfural introduces the (Z)-configured furan methylidene group.
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Esterification: Reaction of the hydroxyl group at position 6 with 4-methoxybenzoyl chloride in the presence of a base (e.g., pyridine) yields the final ester.
Key Reaction Conditions:
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Condensation steps typically employ catalysts like piperidine or ammonium acetate.
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Esterification requires anhydrous conditions to prevent hydrolysis.
Spectroscopic Characterization
Hypothetical spectral data, inferred from analogs :
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¹H NMR (CDCl₃):
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δ 7.8–7.6 (m, aromatic protons from benzofuran and benzoate).
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δ 6.5–6.3 (m, furan protons).
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δ 3.9 (s, methoxy group).
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δ 2.4 (s, methyl group on furan).
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IR (KBr):
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1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1600 cm⁻¹ (aromatic C=C).
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Physicochemical Properties
Solubility and Stability
The 4-methoxybenzoate ester likely enhances lipophilicity compared to hydroxylated analogs, suggesting moderate solubility in organic solvents (e.g., DMSO, chloroform) and limited aqueous solubility . Stability under physiological conditions remains unstudied, though ester groups are generally susceptible to enzymatic hydrolysis.
Table 2: Comparative Physicochemical Data
Property | Target Compound | Chlorobenzoate Analog | Methoxyphenyl Benzofuran |
---|---|---|---|
Molecular Weight | 402.38 | 380.78 | 224.25 |
Predicted logP | 3.2 | 2.8 | 2.5 |
Aqueous Solubility (mg/mL) | <0.1 | Not available | 0.05 |
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Benzofuran derivatives exhibit broad bioactivity profiles, and the structural features of this compound suggest potential in the following areas :
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Antimicrobial Activity: The furan and benzofuran moieties may disrupt microbial cell membranes or inhibit enzymes critical for pathogen survival.
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Antioxidant Capacity: Conjugated π-systems and electron-donating methoxy groups could scavenge reactive oxygen species.
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Anticancer Potential: The α,β-unsaturated ketone system may act as a Michael acceptor, covalently modifying cellular targets involved in proliferation.
Structure-Activity Relationships (SAR)
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Furan Substitution: The 5-methyl group on the furan ring may enhance metabolic stability compared to unsubstituted analogs.
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Ester Group: The 4-methoxybenzoate moiety balances lipophilicity and electronic effects, potentially improving membrane permeability over simpler esters.
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